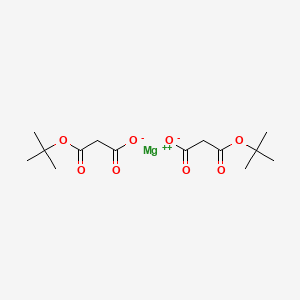
Thymidine, 3'-deoxy-3'-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- is a modified nucleoside analog. This compound is derived from thymidine, a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification involves the addition of a triazole ring at the 3’ position, which can significantly alter its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazole derivatives.
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA, where it can interfere with DNA replication and transcription. The triazole ring can interact with various enzymes involved in DNA synthesis, such as thymidine kinase, thereby inhibiting their activity . This can lead to the termination of DNA chain elongation, making it a potential antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azidothymidine (AZT): Another modified nucleoside analog with potent antiviral properties.
3’-Deoxy-3’-(4-substituted-1,2,3-triazol-1-yl)-thymidine: Similar compounds with different substituents on the triazole ring.
Uniqueness
Thymidine, 3’-deoxy-3’-(4,5-dicarboxy-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the dicarboxy triazole ring, which can significantly alter its chemical and biological properties compared to other nucleoside analogs. This modification can enhance its stability and potentially improve its antiviral activity.
Propriétés
Numéro CAS |
127479-70-3 |
|---|---|
Formule moléculaire |
C14H15N5O8 |
Poids moléculaire |
381.30 g/mol |
Nom IUPAC |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C14H15N5O8/c1-5-3-18(14(26)15-11(5)21)8-2-6(7(4-20)27-8)19-10(13(24)25)9(12(22)23)16-17-19/h3,6-8,20H,2,4H2,1H3,(H,22,23)(H,24,25)(H,15,21,26)/t6-,7+,8+/m0/s1 |
Clé InChI |
XMVVWLLRTUNWFT-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
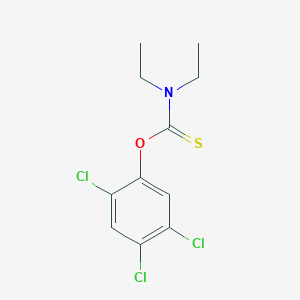
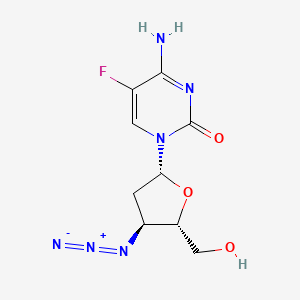

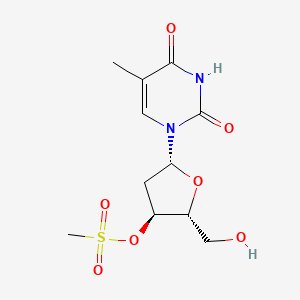

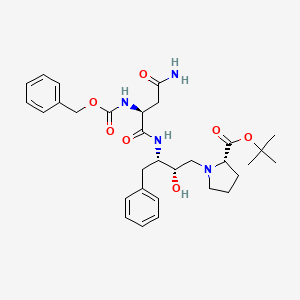
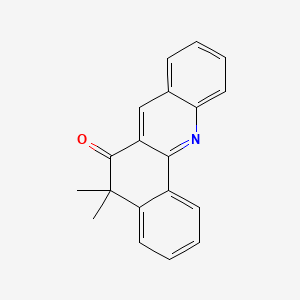
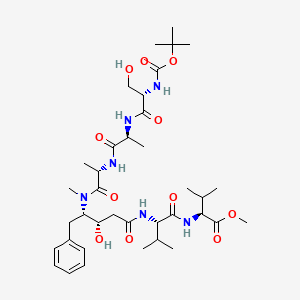
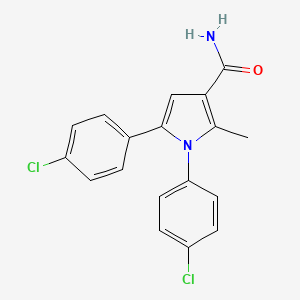
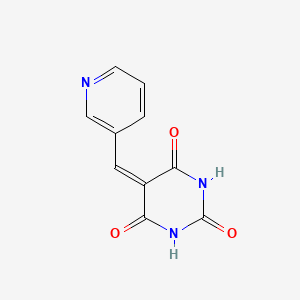
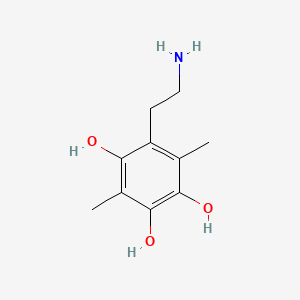
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
